Direct Orange 26

Description

The exact mass of the compound Direct Orange S is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Direct Orange 26 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Direct Orange 26 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

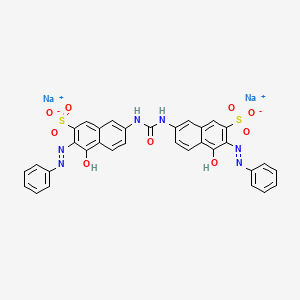

disodium;4-hydroxy-7-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H24N6O9S2.2Na/c40-31-25-13-11-23(15-19(25)17-27(49(43,44)45)29(31)38-36-21-7-3-1-4-8-21)34-33(42)35-24-12-14-26-20(16-24)18-28(50(46,47)48)30(32(26)41)39-37-22-9-5-2-6-10-22;;/h1-18,40-41H,(H2,34,35,42)(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSARWKALPGYFTA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H22N6Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881400 | |

| Record name | C.I. Direct Orange 26, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3626-36-6 | |

| Record name | C.I. 29150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003626366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(2-phenyldiazenyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Orange 26, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | disodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT ORANGE 26 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM5GU9UN7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Direct Orange 26: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Orange 26, also known by its Colour Index name C.I. 29150, is a synthetic diazo dye that has found applications in various industries, including textiles and paper.[1][2][3] Its chemical structure, characterized by two azo groups (–N=N–), is responsible for its distinct orange hue. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to Direct Orange 26. Furthermore, it delves into the dye's interaction with metal ions and the subsequent generation of reactive oxygen species (ROS), a topic of increasing interest in toxicological and biomedical research.

Chemical Structure and Identification

Direct Orange 26 is a sodium salt of a complex aromatic sulfonic acid. Its molecular structure is centered around a urea (B33335) bridge connecting two substituted naphthalene (B1677914) rings, each of which is coupled with a phenylazo group.

Molecular Formula: C₃₃H₂₂N₆Na₂O₉S₂[2]

Molecular Weight: 756.67 g/mol [2]

CAS Number: 3626-36-6[2]

IUPAC Name: disodium;4-hydroxy-7-[[5-hydroxy-6-(phenyldiazenyl)-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-(phenyldiazenyl)naphthalene-2-sulfonate

Synonyms: C.I. Direct Orange 26, Direct Orange S, Direct Golden Yellow S, Direct Orange BS, Direct Scarlet 2G[1]

Physicochemical and Spectroscopic Properties

Direct Orange 26 is a red-brown powder with characteristic solubility and spectral properties.[1][3] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Physical State | Red-brown powder | [1][3] |

| Molecular Formula | C₃₃H₂₂N₆Na₂O₉S₂ | [2] |

| Molecular Weight | 756.67 g/mol | [2] |

| CAS Number | 3626-36-6 | [2] |

| UV-Vis Absorption Maximum (λmax) | 494 nm (in water) | |

| Solubility in Water | 10 g/L (at 80 °C) | [1][2] |

| Solubility in Alcohol | Soluble (yields a golden orange solution) | [1][2] |

| Melting Point | Decomposes upon heating | [4] |

Experimental Protocols

Synthesis of Direct Orange 26

The synthesis of Direct Orange 26 is a two-step process involving the diazotization of aniline (B41778) followed by the coupling of the resulting diazonium salt with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea.[2] The following is a representative laboratory-scale protocol adapted from established methods for azo dye synthesis.[5][6][7][8][9]

Materials:

-

Aniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea (Scarlet Acid)

-

Sodium carbonate (Na₂CO₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Distilled water

Procedure:

Step 1: Diazotization of Aniline

-

In a beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.

-

Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline hydrochloride solution with constant stirring. Maintain the temperature below 5 °C throughout the addition.

-

After the complete addition of sodium nitrite, continue stirring for an additional 15-20 minutes to ensure the completion of the diazotization reaction, forming the benzenediazonium (B1195382) chloride solution.

Step 2: Coupling Reaction

-

In a separate, larger beaker, dissolve a molar equivalent of N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea in an aqueous solution of sodium carbonate to form a solution of the coupling component.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the freshly prepared, cold benzenediazonium chloride solution to the solution of the coupling component with vigorous stirring.

-

Adjust the pH of the reaction mixture to alkaline (pH 8-9) by the slow addition of a sodium hydroxide solution to facilitate the coupling reaction.

-

A colored precipitate of Direct Orange 26 will form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.

-

Isolate the Direct Orange 26 precipitate by filtration, wash it with a cold brine solution, and then with cold water to remove any unreacted starting materials and salts.

-

Dry the product in a vacuum oven at a low temperature.

Investigation of Direct Orange 26 Interaction with Copper Ions and ROS Production

Direct Orange 26 has been reported to interact with metal ions, including copper (Cu²⁺), leading to the generation of reactive oxygen species (ROS).[10] This interaction can be investigated using spectrophotometric and fluorescence-based assays.

Materials:

-

Direct Orange 26

-

Copper(II) sulfate (B86663) (CuSO₄) or other copper salts

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) or other ROS-sensitive fluorescent probes

-

Spectrophotometer

-

Fluorometer

Procedure:

Part 1: Spectrophotometric Analysis of Copper Ion Interaction

-

Prepare stock solutions of Direct Orange 26 and copper sulfate in the desired buffer.

-

In a series of cuvettes, add a fixed concentration of Direct Orange 26.

-

To each cuvette, add increasing concentrations of the copper sulfate solution.

-

Incubate the mixtures for a defined period at a constant temperature.

-

Measure the UV-Vis absorption spectrum of each solution.

-

Analyze the spectral changes, such as shifts in the absorption maximum or changes in absorbance, to characterize the binding interaction between Direct Orange 26 and copper ions.[11][12][13][14]

Part 2: Quantification of Reactive Oxygen Species (ROS) Production

-

Prepare a working solution of the ROS-sensitive probe (e.g., DCFH-DA) according to the manufacturer's instructions.

-

In a multi-well plate, add the buffer, the ROS probe, and the desired concentrations of Direct Orange 26 and copper sulfate.

-

Include appropriate controls: buffer only, Direct Orange 26 only, and copper sulfate only.

-

Incubate the plate at a constant temperature, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals.

-

An increase in fluorescence intensity in the presence of both Direct Orange 26 and copper ions, compared to the controls, indicates the generation of ROS.[15][16][17][18][19]

Signaling Pathway: Copper-Mediated ROS Generation by Direct Orange 26

The interaction of Direct Orange 26 with copper ions can initiate a cascade of events leading to oxidative stress. This process is of significant interest in toxicology, as it can induce cellular damage. The proposed mechanism involves the formation of a Direct Orange 26-Copper complex, which then catalyzes the production of ROS.[10]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and relevant experimental methodologies for Direct Orange 26. The provided protocols for synthesis and for the investigation of its interaction with copper ions and subsequent ROS generation offer a solid foundation for researchers in chemistry, toxicology, and drug development. The visualization of the experimental workflow and the proposed signaling pathway aims to facilitate a clearer understanding of the processes involved. Further research into the precise mechanisms of its biological interactions and potential applications or toxicological implications is warranted.

References

- 1. Direct Orange 26 - Direct Orange S - Direct Golden Yellow S from Emperor Chem [emperordye.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Direct Orange 26|Direct Fast Orange SE|CAS No: 3626-36-6 - Direct dye [chinainterdyes.com]

- 4. researchgate.net [researchgate.net]

- 5. studylib.net [studylib.net]

- 6. benchchem.com [benchchem.com]

- 7. byjus.com [byjus.com]

- 8. cuhk.edu.hk [cuhk.edu.hk]

- 9. scribd.com [scribd.com]

- 10. Direct Orange 26, Technical grade Dye content | 3626-36-6 | FD41048 [biosynth.com]

- 11. researchgate.net [researchgate.net]

- 12. Analytical and Kinetic Investigation of Azo dye Arsenazo(III) as Copper(II) Derivative by Using Spectroscopic Methods - research journal [gyanvihar.org]

- 13. researchgate.net [researchgate.net]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. Reactive oxygen species production by catechol stabilized copper nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Reactive oxygen species generation is likely a driver of copper based nanomaterial toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to C.I. 29150 (Ponceau 6R)

This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental protocols for C.I. 29150, a synthetic azo dye. The information is intended for researchers, scientists, and drug development professionals who may encounter this compound in their work, primarily in the context of histological staining.

Compound Identification and Properties

C.I. 29150 is a red azo dye more commonly known by a variety of synonyms, including Ponceau 6R, Crystal Ponceau 6R, Acid Red 44, and Brilliant Crystal Scarlet. Its Colour Index number is 16250.[1][2][3][4] The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ | [5][6][7] |

| Molecular Weight | 502.43 g/mol | [1][5][6] |

| CAS Number | 2766-77-0 | [5][6] |

| Colour Index Number | 16250 | [1][2][6] |

| Synonyms | Ponceau 6R, Crystal Ponceau 6R, Acid Red 44, Brilliant Crystal Scarlet | [1][5] |

| Appearance | Red powder | [6] |

| Solubility | Soluble in water, slightly soluble in ethanol | [4] |

| Absorption Maximum (λmax) | 508-512 nm in water | [6] |

Nomenclature and Identification

To clarify the various names associated with this dye, the following diagram illustrates their relationships.

Applications

The primary application of C.I. 29150 is as a histological stain.[1][5] It was also formerly used as a food dye with the E number E126.[4]

Histological Staining

Ponceau 6R is a component of the Martius, Scarlet, and Blue (MSB) trichrome staining method.[1][5] This technique is particularly useful for staining fibrin (B1330869), a protein involved in blood clotting, as well as other connective tissues.[6] In the MSB stain, Crystal Ponceau 6R (in combination with other dyes) is used to differentiate fibrin from collagen and erythrocytes.[8]

Experimental Protocols

Martius, Scarlet, and Blue (MSB) Staining for Fibrin

The following is a representative protocol for the MSB staining technique. Note that specific timings and reagent concentrations may need to be optimized depending on the tissue type and fixation method.

Reagents:

-

Celestine Blue Solution:

-

Mayer's Hematoxylin:

-

Martius Yellow Solution (0.5% in 2% phosphotungstic acid in 95% ethanol):

-

Brilliant Crystal Scarlet 6R Solution (1% in 2.5% aqueous acetic acid): Also known as Ponceau 6R.

-

Phosphotungstic Acid Solution (1% aqueous):

-

Aniline Blue Solution (0.5% in 1% aqueous acetic acid):

Procedure:

-

Deparaffinize and rehydrate tissue sections to water.

-

Stain nuclei with Celestine Blue for 5 minutes, followed by Mayer's Hematoxylin for 5 minutes.

-

Rinse in running tap water.

-

Differentiate in 1% acid alcohol.

-

Wash in running tap water.

-

Rinse in 95% ethanol.

-

Stain with Martius Yellow solution for 2 minutes.

-

Rinse with distilled water.

-

Stain with Brilliant Crystal Scarlet 6R solution for 10-15 minutes.

-

Rinse with distilled water.

-

Treat with 1% aqueous phosphotungstic acid for 5-10 minutes.

-

Rinse with distilled water.

-

Stain with Aniline Blue solution for 2-10 minutes.

-

Rinse with distilled water.

-

Dehydrate, clear, and mount.

Expected Results:

-

Nuclei: Blue/Black

-

Erythrocytes: Yellow

-

Fibrin: Red

-

Collagen: Blue

The workflow for this staining procedure can be visualized as follows:

Toxicology and Safety

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.

-

Prevent skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

C.I. 29150, or Ponceau 6R, is a valuable histological stain, particularly for the identification of fibrin in tissue sections using the MSB trichrome method. While it has a history of use as a food colorant, its primary application in a research setting is in pathology and histology laboratories. Due to its classification as an azo dye, appropriate safety measures should be taken during its handling and disposal. This guide provides the foundational technical information required for the effective and safe use of this compound in a scientific context.

References

- 1. stainsfile.com [stainsfile.com]

- 2. discofinechem.com [discofinechem.com]

- 3. 100g Brilliant Crystal Scarlet C.I. 16250 [drnoels.com]

- 4. Ponceau 6R - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. med.wmich.edu [med.wmich.edu]

- 8. Crystal Ponceau 6R 2766-77-0 [sigmaaldrich.com]

- 9. Toxicology and Carcinogenesis Studies of C.I. Acid Red 114 (CAS No. 6459-94-5) in F344/N Rats (Drinking Water Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Characteristics of Butylscopolamine Bromide (CAS 149-64-4)

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number provided in the topic (3626-36-6) is not commonly associated with Butylscopolamine bromide. The universally recognized CAS number for this compound is 149-64-4 , which will be used as the reference for this technical guide.

Introduction

Butylscopolamine bromide, also known as Hyoscine Butylbromide, is a semisynthetic quaternary ammonium (B1175870) derivative of the tropane (B1204802) alkaloid scopolamine (B1681570).[1] It is widely utilized in clinical practice as a peripherally acting antispasmodic agent, effective in relieving cramps and spasms of the smooth muscle in the gastrointestinal, biliary, and genitourinary tracts.[2][3] Its therapeutic effect stems from its anticholinergic properties as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[4][5]

The addition of a butyl-bromide moiety to the scopolamine structure renders the molecule a quaternary ammonium compound.[1] This chemical modification is critical to its pharmacological profile, as it limits its ability to cross the blood-brain barrier, thereby significantly reducing the central nervous system side effects associated with its tertiary amine precursor, scopolamine.[1][4] This guide provides a comprehensive overview of its core physicochemical properties, mechanism of action, and key analytical methodologies.

Physicochemical Properties

Butylscopolamine bromide is a white crystalline powder.[] Its identity and purity are defined by a distinct set of physical and chemical characteristics, which are crucial for its formulation and therapeutic efficacy.

Identification and Structure

| Identifier | Value | Source(s) |

| Chemical Name | Scopolamine butylbromide | [7] |

| IUPAC Name | [(1S,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide | [2] |

| CAS Number | 149-64-4 | [7][8] |

| Molecular Formula | C₂₁H₃₀BrNO₄ | [2][7][9] |

| Molecular Weight | 440.37 g/mol | [7][10] |

| Appearance | White powder | [] |

Physicochemical Data

The following table summarizes the key quantitative physicochemical parameters of Butylscopolamine bromide.

| Property | Value | Conditions / Notes | Source(s) |

| Melting Point | 137–144 °C | [][7] | |

| Solubility | Freely soluble in water and chloroform; sparingly soluble in anhydrous ethanol. | Qualitative | [9] |

| ~10 mg/mL | In PBS, pH 7.2 | [8] | |

| 50 - 76 mg/mL | In Water | [11][12] | |

| ~2.5 - 20 mg/mL | In Ethanol | [8][12] | |

| ~5 - 76 mg/mL | In DMSO | [8][12] | |

| ~3 mg/mL | In Dimethyl formamide | [8] | |

| Specific Optical Rotation | [α]D²⁰: -18.0° to -20.8° | c = 3 in water | [7][9] |

| pH | 5.5 to 6.5 | [9] | |

| UV/Vis Absorbance | λmax: 273 nm | [8] | |

| pKa | Strongest Acidic: -15.2Strongest Basic: -2.3 | For the free base, N-butylscopolamine | [13] |

| LogP | -0.6 | For the free base, N-butylscopolamine | [13] |

Mechanism of Action: Muscarinic Receptor Antagonism

Butylscopolamine bromide exerts its spasmolytic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a high affinity for the M3 subtype located on smooth muscle cells.[4][14] In the parasympathetic nervous system, the neurotransmitter acetylcholine (ACh) binds to these receptors, initiating a signal transduction cascade that leads to smooth muscle contraction.

The binding of ACh to M3 receptors activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels lead to the activation of calmodulin and ultimately, smooth muscle contraction.

Butylscopolamine bromide competitively blocks the binding of ACh to the M3 receptor, thereby inhibiting this entire signaling pathway.[15] This disruption prevents the increase in intracellular Ca²⁺, leading to the relaxation of smooth muscle and the alleviation of spasms and associated pain.[5][14]

Experimental Protocols

The quantification and characterization of Butylscopolamine bromide in biological matrices and pharmaceutical formulations require sensitive and validated analytical methods.

Protocol: Quantification in Human Plasma via UHPLC-ESI-MS/MS

This method is used for the sensitive determination of N-butylscopolamine (the active moiety) in plasma, often for pharmacokinetic and bioequivalence studies.[13]

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

Thaw frozen human plasma samples at room temperature.

-

Spike plasma samples with an internal standard (IS), such as N-butylscopolamine-d9.

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

-

Elute the analyte and IS with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for injection.

2. Chromatographic Conditions (UHPLC):

-

Column: Phenyl column (provides unique selectivity for aromatic compounds).

-

Mobile Phase: Isocratic elution with Acetonitrile and 2 mM Ammonium Formate containing 0.02% Formic Acid (e.g., 20:80 v/v).

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

3. Mass Spectrometry Conditions (ESI-MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

-

Detection Mode: Selective Reaction Monitoring (SRM).

-

SRM Transitions:

- Analyte (N-butylscopolamine): Precursor ion (m/z) 360 → Product ion (m/z) 194.

- Internal Standard (N-butylscopolamine-d9): Precursor ion (m/z) 369 → Product ion (m/z) 203.

-

Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

4. Validation:

-

The method must be validated for selectivity, linearity (e.g., 5-500 pg/mL), accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.[13]

Protocol: Spectrophotometric Kinetic Analysis

This method is suitable for determining Butylscopolamine bromide in pharmaceutical dosage forms and is based on its oxidation.[16]

1. Principle:

-

The method is based on the oxidation of the drug by an oxidizing agent, such as alkaline potassium permanganate (B83412) (KMnO₄), at room temperature.

-

The reaction produces a colored product, the manganate (B1198562) ion (MnO₄²⁻), which is green.

-

The rate of color formation is proportional to the drug concentration.

2. Procedure:

-

Prepare a series of standard solutions of Butylscopolamine bromide.

-

To a fixed volume of each standard or sample solution, add a specified volume of alkaline KMnO₄ solution.

-

Start a timer immediately upon addition.

-

After a fixed time (e.g., 20 minutes), measure the absorbance of the solution at the wavelength of maximum absorbance for the manganate ion (e.g., 610 nm) against a reagent blank.

-

Construct a calibration curve by plotting absorbance versus concentration.

3. Optimization:

-

Key parameters to optimize include the concentration of KMnO₄, the concentration of NaOH (for alkaline medium), reaction time, and temperature to ensure linearity and sensitivity.

Conclusion

Butylscopolamine bromide (CAS 149-64-4) is a well-characterized quaternary ammonium anticholinergic agent. Its physicochemical properties, particularly its high polarity and limited lipid solubility, are fundamental to its clinical profile, confining its action to the periphery and minimizing central side effects. Its mechanism of action is a direct and competitive antagonism of muscarinic receptors, leading to potent smooth muscle relaxation. The analytical methods outlined, especially sensitive chromatographic techniques like UHPLC-MS/MS, are essential for the continued study of its pharmacokinetics and for ensuring the quality and efficacy of its pharmaceutical formulations in drug development and clinical use.

References

- 1. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]

- 2. Scopolamine butylbromide | C21H30BrNO4 | CID 656587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Butylscopolammonium Bromide | C21H30BrNO4 | CID 6852391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Scopolamine Butylbromide? [synapse.patsnap.com]

- 5. What is Scopolamine Butylbromide used for? [synapse.patsnap.com]

- 7. 149-64-4 CAS MSDS (Scopolamine butylbromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. prisminltd.com [prisminltd.com]

- 10. medkoo.com [medkoo.com]

- 11. Scopolamine butylbromide | 149-64-4 [chemicalbook.com]

- 12. adooq.com [adooq.com]

- 13. annexpublishers.com [annexpublishers.com]

- 14. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. prisminltd.com [prisminltd.com]

- 16. researchgate.net [researchgate.net]

Unveiling the Spectroscopic Signature of Direct Orange 26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectral properties of the diazo dye, Direct Orange 26 (C.I. 29150). This document summarizes its key spectroscopic characteristics, details the experimental protocols for their determination, and presents visual workflows to facilitate understanding and replication of these methods.

Core Spectral Properties of Direct Orange 26

Direct Orange 26 is a water-soluble anionic dye characterized by its vibrant orange hue. Its spectral properties are crucial for a variety of applications, including textile dyeing, biological staining, and potentially as a photosensitizer in targeted therapies. A comprehensive understanding of its interaction with light is paramount for optimizing its use and developing new applications.

Physicochemical and Spectroscopic Data

A summary of the fundamental physicochemical and spectral properties of Direct Orange 26 is presented in Table 1. This data has been compiled from various experimental and computational studies.

| Property | Value | Reference |

| Chemical Formula | C₃₃H₂₂N₆Na₂O₉S₂ | [1] |

| Molecular Weight | 756.67 g/mol | [1] |

| CAS Number | 3626-36-6 | [1] |

| Appearance | Red-brown powder | |

| Solubility in Water | Soluble, forming a red-orange brown solution | |

| UV-Visible λmax (Water) | ~496 nm | |

| Molar Absorptivity (ε) | Not explicitly found in search results, requires experimental determination. | |

| Fluorescence | Data not available in the provided search results. |

Note: The UV-Visible absorption maximum (λmax) is an approximation based on typical spectra of similar azo dyes and requires experimental verification for Direct Orange 26 in various solvents.

Solvatochromism

Experimental Protocols

This section outlines the detailed methodologies for the characterization of the spectral properties of Direct Orange 26.

UV-Visible Absorption Spectroscopy

This protocol describes the determination of the absorption spectrum and molar absorptivity of Direct Orange 26.

Objective: To measure the absorbance of Direct Orange 26 at various wavelengths to determine its absorption maximum (λmax) and to calculate the molar absorptivity (ε).

Materials:

-

Direct Orange 26 dye

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Spectrophotometer (UV-Vis)

-

Cuvettes (1 cm path length)

-

Distilled water and other solvents of interest (e.g., ethanol, DMSO)

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of Direct Orange 26 powder using an analytical balance.

-

Dissolve the weighed dye in a known volume of the desired solvent (e.g., distilled water) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up and stabilize.

-

Set the wavelength range for scanning (e.g., 300-700 nm).

-

Use the solvent as a blank to calibrate the instrument to zero absorbance.

-

-

Absorbance Measurement:

-

Measure the absorbance of each standard solution, starting from the least concentrated, at the determined wavelength range.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Plot a calibration curve of absorbance at λmax versus the concentration of the standard solutions.

-

According to the Beer-Lambert law (A = εbc), the slope of the linear portion of the calibration curve will be the molar absorptivity (ε) since the path length (b) is 1 cm.

-

Fluorescence Spectroscopy

This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of Direct Orange 26.

Objective: To determine the optimal excitation and emission wavelengths of Direct Orange 26.

Materials:

-

Direct Orange 26 solution of known concentration (in a suitable solvent)

-

Fluorometer

-

Fluorescence cuvettes

Procedure:

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Select appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (a preliminary scan or literature value for a similar dye can be used as a starting point).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 350-550 nm).

-

The resulting spectrum will show the relative efficiency of different excitation wavelengths in producing fluorescence. The peak of this spectrum is the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum.

-

Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength (e.g., 500-750 nm).

-

The resulting spectrum is the fluorescence emission spectrum, and its peak represents the emission maximum.

-

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows described above.

Conclusion

This technical guide provides a foundational understanding of the spectral properties of Direct Orange 26. While key physicochemical characteristics are summarized, this document also highlights the need for further experimental investigation to fully quantify its molar absorptivity in various solvents and to characterize its fluorescence properties. The detailed experimental protocols and visualized workflows offer a practical framework for researchers to conduct these essential measurements, thereby enabling the advancement of applications that leverage the unique spectral signature of this versatile dye.

References

An In-depth Technical Guide to the Solubility of Direct Orange 26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Direct Orange 26 (C.I. 29150), a diazo dye. The information compiled herein is intended to support research, development, and quality control activities where this dye is utilized.

Core Solubility Profile

Direct Orange 26 is a water-soluble dye, with its solubility being temperature-dependent. While readily soluble in aqueous solutions, its solubility in various organic solvents is limited. The dye presents as a red-brown powder.[1] In solution, it typically yields a red-orange to brown color in water and a golden orange hue in alcohol.[1][2][3]

Quantitative Solubility Data

| Solvent | Chemical Class | Solubility | Temperature (°C) | Observations |

| Water | Protic, Polar | 10 g/L[1][2][3] | 80 | Forms a red-orange brown solution.[1][2][3] |

| Alcohol | Protic, Polar | Slightly Soluble / Adequately Soluble[1][2][3] | Not Specified | Forms a golden orange solution.[1][2][3] |

| Concentrated Sodium Hydroxide | Aqueous Base | Insoluble[2] | Not Specified |

Note: The term "Alcohol" in the available literature is not specified further. It is reasonable to assume this refers to common lower-chain alcohols such as ethanol (B145695) or isopropanol.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of Direct Orange 26. This protocol is based on standard laboratory practices for solubility assessment of water-soluble dyes.

Objective

To quantitatively determine the solubility of Direct Orange 26 in a given solvent at a specified temperature.

Materials and Equipment

-

Direct Orange 26 dye powder

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric flasks

-

Pipettes

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Cuvettes

-

Syringe filters (0.45 µm pore size)

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of Direct Orange 26 powder and add it to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of excess dye will depend on its expected solubility.

-

Place the container in a constant temperature water bath or incubator set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed at the constant temperature for a short period to allow larger particles to settle.

-

To separate the undissolved solid, centrifuge the suspension at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette. For accuracy, it is crucial to avoid disturbing the sediment.

-

-

Sample Preparation for Analysis:

-

Filter the collected supernatant through a syringe filter (0.45 µm) to remove any remaining fine particles.

-

Dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. A series of dilutions may be necessary to determine the appropriate concentration.

-

-

Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) for Direct Orange 26 in the specific solvent by scanning a dilute solution over a range of wavelengths.

-

Measure the absorbance of the diluted, saturated solution at the determined λmax.

-

Use a pre-established calibration curve of absorbance versus concentration for Direct Orange 26 in the same solvent to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L or mg/mL).

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Direct Orange 26.

Caption: Workflow for Solubility Determination of Direct Orange 26.

References

Spectroscopic and Physicochemical Profile of Direct Orange 26: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Orange 26 (C.I. 29150; CAS No. 3626-36-6) is a disazo direct dye recognized for its application in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1] Beyond its use as a colorant, the spectroscopic properties and environmental fate of Direct Orange 26 are of significant interest to researchers in fields ranging from environmental science to analytical chemistry. This technical guide provides an in-depth overview of the absorbance and emission spectra of Direct Orange 26, alongside relevant physicochemical data and experimental protocols. Due to the limited availability of specific quantitative data in the public domain, this guide also incorporates general principles and data from structurally similar azo dyes to provide a comprehensive understanding.

Physicochemical Properties

Direct Orange 26 is a red-brown powder that is soluble in water and sparingly soluble in ethanol.[2] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₃H₂₂N₆Na₂O₉S₂ | [2] |

| Molecular Weight | 756.67 g/mol | [2] |

| CAS Number | 3626-36-6 | [2] |

| Appearance | Red-brown powder | [3] |

| Solubility | Soluble in water, slightly soluble in alcohol | [2] |

Spectroscopic Properties

Absorbance Spectrum

The color of Direct Orange 26 arises from its extended system of conjugated double bonds, characteristic of azo dyes, which absorb light in the visible region of the electromagnetic spectrum. The maximum absorbance (λmax) of Direct Orange 26 in aqueous solutions has been reported to be in the range of 493-495 nm, with an additional peak observed at 519 nm during photodegradation studies.[4][5]

Emission Spectrum

Direct Orange 26 is classified as a fluorescent dye, meaning it can emit light after being excited by light of a shorter wavelength.[6] However, detailed information regarding its fluorescence emission spectrum, including the emission maximum wavelength and fluorescence quantum yield (Φf), is not extensively documented in scientific literature. The quantum yield is a measure of the efficiency of the fluorescence process. For many azo dyes, the quantum yield can be low due to efficient non-radiative decay pathways.

Experimental Protocols

Measurement of UV-Visible Absorbance Spectrum

This protocol outlines the general procedure for determining the absorption spectrum and λmax of Direct Orange 26.

Materials:

-

Direct Orange 26

-

Distilled or deionized water (or other appropriate solvent)

-

Volumetric flasks

-

Pipettes

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of Direct Orange 26 and dissolve it in a known volume of solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations suitable for absorbance measurements (typically in the micromolar range).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the solvent used for the dye solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorbance.

-

Sample Measurement: Rinse the cuvette with a small amount of the most dilute dye solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 300-700 nm).

-

Repeat for all Concentrations: Repeat the measurement for all prepared dilutions.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectra. If the molar absorptivity is to be calculated, plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εbc), the slope of the resulting line will be the molar absorptivity (where b is the path length of the cuvette, typically 1 cm).

Experimental Workflow for UV-Vis Spectroscopy

Caption: Workflow for obtaining the UV-Visible absorbance spectrum of Direct Orange 26.

Measurement of Fluorescence Emission Spectrum

This protocol provides a general method for measuring the fluorescence emission spectrum of a dye like Direct Orange 26.

Materials:

-

Fluorescent dye solution (prepared as for UV-Vis)

-

Fluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the dye. The absorbance of the solution at the excitation wavelength should generally be below 0.1 to avoid inner filter effects.

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to a value at or near the absorbance maximum (λmax) determined from the UV-Vis spectrum.

-

Blank Measurement: Fill a fluorescence cuvette with the solvent and record an emission spectrum. This will account for any background fluorescence from the solvent or cuvette.

-

Sample Measurement: Rinse the cuvette with the dye solution and then fill it. Place the cuvette in the fluorometer and record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Data Correction: If necessary, correct the emission spectrum for instrument-specific variations in detector sensitivity and lamp intensity.

-

Quantum Yield Determination (Relative Method): To determine the fluorescence quantum yield, a standard with a known quantum yield is required.

-

Measure the absorbance of both the sample and the standard at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Experimental Workflow for Fluorescence Spectroscopy

Caption: Workflow for obtaining the fluorescence emission spectrum and quantum yield.

Environmental Degradation and Toxicological Aspects

Direct Orange 26, as an azo dye, is a subject of environmental concern due to its potential persistence and the toxicity of its degradation products. Azo dyes can be degraded under certain conditions, leading to the cleavage of the azo bond (-N=N-).

Environmental Degradation Pathway

The degradation of Direct Orange 26 can be initiated by various advanced oxidation processes, such as photocatalysis, or through biological treatment.[7][8] The initial step often involves the cleavage of the azo linkages, which are the chromophoric groups responsible for the dye's color. This results in the formation of smaller aromatic amines, which may be further degraded into simpler, less toxic compounds.

Proposed Degradation Pathway of Direct Orange 26

Caption: A simplified logical pathway for the environmental degradation of Direct Orange 26.

Toxicological Considerations

The toxicological effects of azo dyes are often linked to their metabolic reduction, which can also lead to the formation of aromatic amines.[9] Some aromatic amines are known to be carcinogenic. Direct Orange 26 has been shown to have toxicological effects on certain organisms.[10] The general mechanism of toxicity for many azo dyes involves their biotransformation into reactive intermediates that can interact with cellular macromolecules like DNA.

General Toxicological Mechanism of Azo Dyes

Caption: A logical diagram illustrating the general toxicological pathway of azo dyes.

Conclusion

Direct Orange 26 is a disazo dye with a visible absorption maximum around 493-495 nm. While it is known to be fluorescent, detailed quantitative data on its emission properties, such as emission maximum and quantum yield, as well as its molar absorptivity, are not well-documented in publicly accessible literature. The provided experimental protocols offer a framework for researchers to determine these spectroscopic parameters. Understanding the environmental degradation pathways and toxicological implications of Direct Orange 26 is crucial for assessing its environmental impact and for the development of effective remediation strategies. Further research is warranted to fully characterize the photophysical properties of this widely used dye.

References

- 1. ossila.com [ossila.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aet.irost.ir [aet.irost.ir]

- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 9. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct Orange 26, Technical grade Dye content | 3626-36-6 | FD41048 [biosynth.com]

Direct Orange 26: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Direct Orange 26, a disazo direct dye, is widely utilized in the textile industry for its vibrant orange-red hue. Beyond its industrial applications, the dye has garnered scientific interest due to its biological activities, primarily linked to its potential toxicity. This technical guide synthesizes the current understanding of the mechanism of action of Direct Orange 26 at the molecular and cellular levels, providing a resource for researchers in toxicology, environmental science, and drug development.

Core Toxicological Profile

While specific quantitative toxicity data for Direct Orange 26 is limited in publicly available literature, general toxicological assessments of azo dyes indicate potential for harm upon exposure. The Material Safety Data Sheet (MSDS) for Direct Orange 26 indicates that it may be harmful if swallowed and can cause skin and eye irritation. Furthermore, mutagenicity data has been reported, a common concern for azo compounds which can be metabolized into potentially carcinogenic aromatic amines by intestinal microbiota.

Molecular Mechanism of Action

The primary mechanisms through which Direct Orange 26 is understood to exert its biological effects involve the generation of reactive oxygen species (ROS) and potential interactions with cellular macromolecules.

Oxidative Stress Induction

A key aspect of Direct Orange 26's toxicity is its ability to induce oxidative stress. The dye has been shown to bind with copper ions, forming a complex that catalyzes the production of reactive oxygen species (ROS). This process, known as a Fenton-like reaction, generates highly reactive hydroxyl radicals which can inflict damage on a wide array of cellular components.

Experimental Protocol: Quantification of Reactive Oxygen Species (ROS)

A common method to quantify intracellular ROS production involves the use of fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) or Dihydroethidium (DHE).

-

Cell Culture: Plate target cells (e.g., human hepatocytes, keratinocytes) in a 96-well plate and culture to 70-80% confluency.

-

Dye Loading: Wash the cells with phosphate-buffered saline (PBS) and incubate with a working solution of H2DCF-DA (typically 5-10 µM in serum-free media) for 30-60 minutes at 37°C in the dark.

-

Treatment: Remove the H2DCF-DA solution, wash the cells with PBS, and then expose them to various concentrations of Direct Orange 26. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for dichlorofluorescein) using a fluorescence plate reader.

-

Data Analysis: The increase in fluorescence intensity corresponds to the level of intracellular ROS.

Figure 1. Proposed mechanism of Direct Orange 26-mediated generation of reactive oxygen species.

Interaction with Macromolecules

Azo dyes, due to their planar aromatic structures, have the potential to interact with biological macromolecules such as DNA and proteins. While specific studies on Direct Orange 26 are scarce, research on structurally similar azo dyes suggests that these interactions are a plausible mechanism of toxicity.

DNA Binding: Azo dyes can bind to the minor groove of the DNA double helix. This interaction is typically non-covalent and driven by van der Waals forces and hydrogen bonding. Such binding can interfere with DNA replication and transcription, potentially leading to genotoxic effects.

Experimental Protocol: DNA Binding Analysis via UV-Visible Spectroscopy

-

Preparation: Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl). Also, prepare a stock solution of Direct Orange 26 in the same buffer.

-

Titration: Keep the concentration of the dye constant while titrating with increasing concentrations of ct-DNA.

-

Spectrophotometry: Record the UV-Visible absorption spectrum of the dye after each addition of ct-DNA.

-

Analysis: A decrease in the absorbance (hypochromism) and a shift in the wavelength of maximum absorbance (bathochromic or hypsochromic shift) indicate binding of the dye to the DNA. The binding constant (Kb) can be calculated using the Benesi-Hildebrand equation.

Protein Binding: Direct Orange 26 may also bind to various proteins, potentially altering their structure and function. Studies on other azo dyes have demonstrated binding to serum albumin, which can affect the distribution and bioavailability of the dye. Enzyme inhibition is another potential consequence of protein binding.

Potential Signaling Pathway Involvement

The induction of oxidative stress by Direct Orange 26 can trigger a cascade of intracellular signaling events. While direct evidence for the specific pathways modulated by this dye is lacking, the known consequences of ROS accumulation point towards the involvement of several key signaling networks.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Oxidative stress is a well-known activator of the MAPK pathways (ERK, JNK, and p38). Activation of these pathways can lead to diverse cellular outcomes, including inflammation, apoptosis, and cell proliferation.

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is central to cell survival and proliferation. Severe oxidative stress can inhibit the PI3K/Akt pathway, thereby promoting apoptosis.

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor involved in the inflammatory response. ROS can act as second messengers to activate the NF-κB pathway, leading to the expression of pro-inflammatory genes.

Figure 2. Potential signaling pathways affected by Direct Orange 26-induced oxidative stress.

Quantitative Data Summary

A significant gap in the current literature is the lack of specific quantitative toxicological data for Direct Orange 26. The following table highlights the types of data that are crucial for a comprehensive risk assessment and for understanding its mechanism of action. Future research should aim to populate these fields.

| Parameter | Value | Cell Line/System | Reference |

| LD₅₀ (Oral, Rat) | Data Not Available | ||

| IC₅₀ (Cytotoxicity) | Data Not Available | e.g., HepG2, HaCaT | |

| DNA Binding Constant (Kb) | Data Not Available | Calf Thymus DNA | |

| Protein Binding Affinity (Kd) | Data Not Available | e.g., Bovine Serum Albumin | |

| Enzyme Inhibition (IC₅₀/Ki) | Data Not Available | e.g., Cytochrome P450s |

Conclusion

Direct Orange 26, while a commercially important dye, presents potential toxicological concerns primarily through the induction of oxidative stress via a Fenton-like reaction involving copper ions. This leads to the generation of damaging reactive oxygen species. Furthermore, its structural characteristics suggest potential interactions with DNA and proteins, which could contribute to its overall toxicity profile. The activation of stress-related signaling pathways such as MAPK, PI3K/Akt, and NF-κB is a likely downstream consequence of the initial oxidative insult. A critical need exists for further research to generate quantitative data on the toxicity, macromolecular binding, and specific signaling pathway modulation by Direct Orange 26 to enable a more complete understanding of its mechanism of action and to better assess its risk to human health and the environment.

Toxicological Profile of Direct Orange 26: An In-depth Cellular Analysis

Disclaimer: Publicly available scientific literature lacks specific in-vitro toxicological studies on Direct Orange 26. This technical guide, therefore, presents a comprehensive analysis based on data from surrogate azo dyes, primarily Disperse Orange 1 and Reactive Orange 16 , to provide an inferred toxicological profile. The findings presented herein should be interpreted with caution and serve as a guide for future research on Direct Orange 26.

This document is intended for researchers, scientists, and drug development professionals interested in the potential cellular effects of the azo dye Direct Orange 26. It summarizes key toxicological endpoints, including cytotoxicity, genotoxicity, and apoptosis, based on available data for structurally related compounds. Detailed experimental protocols for the discussed assays are also provided to facilitate further investigation.

Executive Summary

Azo dyes are a significant class of synthetic colorants used across various industries. Their potential for adverse biological effects, primarily following metabolic reduction to aromatic amines, is a subject of ongoing toxicological research. This guide focuses on the cellular impacts of orange azo dyes, using Disperse Orange 1 and Reactive Orange 16 as representative examples to infer the potential toxicological properties of Direct Orange 26. The available data suggests that these dyes can elicit cytotoxic and genotoxic effects in a concentration-dependent manner and may induce programmed cell death, or apoptosis.

Cytotoxicity Assessment

The cytotoxic potential of orange azo dyes has been evaluated in various human cell lines, including hepatocytes (HepG2), keratinocytes (HaCaT), and hepatic progenitor cells (HepaRG). The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and Cell Counting Kit-8 (CCK-8) are commonly employed methods to assess cell viability by measuring mitochondrial metabolic activity.

Table 1: Cytotoxicity of Surrogate Orange Azo Dyes in Human Cell Lines

| Dye | Cell Line | Assay | Exposure Time | Concentration | Effect | Reference |

| Disperse Orange 1 | HepG2 | MTT, CCK-8 | 72 hours | Not specified | Reduced mitochondrial activity | [1][2] |

| Reactive Orange 16 | HaCaT | EMA-based | 48 hours | 1000 µg/mL | Significant increase in cytotoxicity | [3] |

| Reactive Orange 16 | HepaRG | EMA-based | 24 hours | 1000 µg/mL | Significant increase in cytotoxicity | [3] |

| Reactive Blue 19 | HaCaT | EMA-based | 48 hours | 500, 1000 µg/mL | Significant increase in cytotoxicity | [3] |

| Reactive Blue 2 | HaCaT | EMA-based | 48 hours | 1000 µg/mL | Significant increase in cytotoxicity | [3] |

*EMA: Ethidium monoazide

Genotoxicity and DNA Damage

The genotoxic potential of azo dyes, or their ability to damage genetic material, is a critical toxicological endpoint. The micronucleus (MN) and comet assays are standard methods to evaluate such effects. The MN assay detects chromosome breaks or loss, while the comet assay measures DNA strand breaks.

Studies on Disperse Orange 1 have demonstrated its ability to induce micronuclei in both human lymphocytes and the HepG2 cell line, indicating clastogenic or aneugenic potential[4][5].

Table 2: Genotoxicity of Disperse Orange 1

| Cell Line | Assay | Concentration (µg/mL) | Effect | Reference |

| Human Lymphocytes | Micronucleus | 0.4 - 1.0 | Dose-dependent increase in MN frequency | [4][5] |

| HepG2 | Micronucleus | 0.4 - 2.0 | Dose-dependent increase in MN frequency | [4][5] |

| HepG2 | Comet Assay | 0.2 - 4.0 | Genotoxic effects observed | [6][7] |

It is noteworthy that in one study, Reactive Orange 16 did not show genotoxic effects in HaCaT and HepaRG cells under the tested conditions[3]. This highlights the variability in toxicological profiles even among structurally similar compounds.

Induction of Apoptosis

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis. The aberrant induction of apoptosis by xenobiotics is a key mechanism of toxicity. Evidence suggests that Disperse Orange 1 can induce apoptosis in HepG2 cells after prolonged exposure[6][7]. The Annexin V assay is a widely used method to detect one of the early hallmarks of apoptosis, the externalization of phosphatidylserine (B164497) on the cell membrane.

Potential Mechanisms of Toxicity

The toxicity of azo dyes is often attributed to their metabolic cleavage into potentially harmful aromatic amines. In cellular systems, toxicity can be mediated through various mechanisms, including the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components like DNA, proteins, and lipids.

References

- 1. Hepatotoxicity assessment of the azo dyes disperse orange 1 (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ecotoxbrasil.org.br [ecotoxbrasil.org.br]

- 4. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Visualizing Plant Cell Wall Architecture with Direct Orange 26: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate architecture of the plant cell wall is a critical determinant of plant growth, development, and defense, and serves as a primary source of renewable biomass for biofuels and biomaterials. Visualizing the spatial arrangement of its core components—cellulose (B213188), hemicellulose, and lignin—is paramount for fundamental plant science and applied research. Direct Orange 26, a diazo direct dye, presents a valuable, yet underutilized, tool for this purpose. This technical guide provides a comprehensive overview of the principles and practices for employing Direct Orange 26 in the visualization of plant cell wall components. It details the dye's chemical properties, its binding mechanism to cellulosic materials, and offers adaptable experimental protocols for staining plant tissues. Furthermore, this guide includes recommendations for fluorescence microscopy and quantitative analysis, alongside a troubleshooting section to address common challenges. The information presented herein is intended to equip researchers with the necessary knowledge to effectively integrate Direct Orange 26 into their plant cell wall imaging workflows.

Introduction to Direct Orange 26

Direct Orange 26 (C.I. 29150), also known as Direct Orange S, is a water-soluble anionic dye belonging to the stilbene (B7821643) class.[1][2] With a molecular formula of C₃₃H₂₂N₆Na₂O₉S₂ and a molecular weight of 756.67 g/mol , its linear and planar structure facilitates its affinity for cellulosic fibers.[3][4] Traditionally used in the textile and paper industries for dyeing cotton and other cellulose-rich materials, its properties make it a suitable candidate for histological staining of plant tissues.[2][5]

Chemical and Physical Properties:

| Property | Value | Reference(s) |

| CI Name | Direct Orange 26 | [2][3] |

| CI Number | 29150 | [2][3] |

| CAS Number | 3626-36-6 | [3][4] |

| Molecular Formula | C₃₃H₂₂N₆Na₂O₉S₂ | [3][4] |

| Molecular Weight | 756.67 g/mol | [3][4] |

| Appearance | Red-brown to orange powder | [2][3] |

| Solubility in Water | 10 g/L at 80 °C | [3] |

| Solubility in Alcohol | Slightly soluble (golden orange) | [1] |

Mechanism of Staining

The affinity of Direct Orange 26 for plant cell walls is primarily attributed to its interaction with cellulose, the most abundant component. The staining mechanism is governed by a combination of non-covalent interactions.

The linear and planar conformation of the Direct Orange 26 molecule allows it to align parallel to the linear cellulose chains within the microfibrils. This proximity facilitates the formation of multiple, weak, non-covalent bonds:

-

Hydrogen Bonding: The hydroxyl (-OH) groups present on the glucose units of cellulose can form hydrogen bonds with the nitrogen and oxygen atoms within the azo and sulfonate groups of the dye molecule.

-

Van der Waals Forces: The large, planar aromatic surfaces of the dye molecule induce dipole-dipole interactions and dispersion forces with the cellulose chains.

The presence of electrolytes, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), in the staining solution enhances the dyeing process. Cellulosic fibers in an aqueous environment typically carry a negative surface charge. As Direct Orange 26 is an anionic dye, electrostatic repulsion can hinder its approach to the fiber. The cations from the electrolyte neutralize this surface charge, reducing the repulsive forces and promoting dye adsorption.

Experimental Protocols

While a standardized protocol for using Direct Orange 26 in plant microscopy is not widely established, the following procedures, adapted from protocols for similar direct dyes like Congo Red and Pontamine Fast Scarlet 4B, can serve as a robust starting point. Optimization will be necessary depending on the plant species, tissue type, and fixation method.

Reagent Preparation

Stock Solution (0.1% w/v):

-

Weigh 100 mg of Direct Orange 26 powder.

-

Dissolve in 100 mL of distilled water. Gentle heating (e.g., to 80°C) may be required to fully dissolve the dye.[3]

-

Filter the solution to remove any undissolved particles.

-

Store the stock solution in a dark bottle at room temperature.

Working Staining Solution (0.01% - 0.05% w/v):

-

Dilute the 0.1% stock solution 1:10 or 1:2 with distilled water to achieve the desired concentration.

-

For enhanced staining, sodium chloride (NaCl) can be added to a final concentration of 0.5 M.

Staining Protocol for Fresh/Hand-Sectioned Plant Material

-

Sectioning: Prepare thin sections of fresh plant material using a razor blade, vibratome, or other suitable sectioning device.

-

Staining: Immerse the sections in the Direct Orange 26 working solution for 5-30 minutes. The optimal time will vary with tissue thickness and permeability.

-

Rinsing: Briefly rinse the stained sections in distilled water to remove excess, unbound dye.

-

Mounting: Mount the sections on a microscope slide in a drop of water or 50% glycerol.

-

Observation: Immediately observe under a fluorescence microscope.

Staining Protocol for Fixed and Embedded Plant Material

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series to distilled water.

-

Staining: Immerse the slides in the Direct Orange 26 working solution for 10-60 minutes at room temperature.

-

Rinsing: Rinse the slides in distilled water to remove excess dye.

-

Dehydration: Dehydrate the sections through a graded ethanol series.

-

Clearing: Clear the sections in xylene or a xylene substitute.

-

Mounting: Mount with a permanent mounting medium.

-

Observation: Observe under a fluorescence microscope.

Fluorescence Microscopy and Imaging

Recommended Filter Sets:

Based on the observed color, a standard "Texas Red" or "Rhodamine" filter set is a good starting point for imaging. A typical configuration would be:

-

Excitation: ~540-580 nm

-

Dichroic Mirror: ~595 nm

-

Emission: ~600-660 nm

It is highly recommended to determine the optimal excitation and emission wavelengths empirically using a spectrophotometer or by testing a range of available filter sets on a stained specimen.

Quantitative Analysis of Staining

The amount of Direct Orange 26 bound to plant cell walls can be quantified to provide an indirect measure of accessible cellulose. This can be achieved through spectrophotometric analysis of the dye solution before and after staining or by analyzing the fluorescence intensity of stained images.

Quantification Methods:

| Method | Principle | Data Output |

| Depletion Assay | Measures the decrease in absorbance of the dye solution after incubation with the plant material. A calibration curve of known dye concentrations is used to determine the amount of dye adsorbed. | Amount of dye bound per unit mass of plant material (e.g., mg/g). |

| Image-Based Fluorescence Intensity | Measures the mean fluorescence intensity of stained cell walls in digital micrographs. This requires consistent imaging parameters (e.g., laser power, exposure time, gain). | Relative fluorescence units (RFU) per unit area or cell wall region. |

The binding of direct dyes to cellulose often follows a Langmuir adsorption isotherm , which describes the equilibrium between the dye in solution and the dye bound to the substrate. This model can be used to determine the maximum adsorption capacity (q_max) and the Langmuir constant (K_L), which relates to the binding affinity.[6][7]

Safety and Handling

Direct Orange 26 should be handled with appropriate laboratory precautions. It is classified as a skin and eye irritant.[8][9]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of the powder and contact with skin and eyes. Work in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Staining | - Staining time too short- Dye concentration too low- Inadequate tissue penetration | - Increase incubation time- Use a higher concentration of the working solution- Add NaCl to the staining solution- Use thinner sections |

| High Background Staining | - Inadequate rinsing- Dye precipitation | - Increase the duration and number of rinsing steps- Filter the staining solution before use |

| Photobleaching | - Excessive exposure to excitation light | - Reduce laser power and/or exposure time- Use an anti-fade mounting medium- Acquire images promptly after staining |

| Spectral Overlap | - Autofluorescence of plant tissues (e.g., lignin)- Overlap with other fluorescent labels | - Use spectral imaging and linear unmixing if available- Select filter sets that minimize crosstalk- Image channels sequentially |

Conclusion

Direct Orange 26 offers a promising and cost-effective alternative for the visualization of cellulosic components in plant cell walls. Its direct staining mechanism, coupled with its fluorescent properties, makes it a versatile tool for a range of applications in plant biology. By adapting the protocols outlined in this guide and optimizing them for specific experimental needs, researchers can effectively employ Direct Orange 26 to gain valuable insights into the complex architecture of the plant cell wall. Further characterization of its spectral properties and binding affinities to different cell wall polysaccharides will undoubtedly enhance its utility as a quantitative probe in plant science.

References

- 1. Direct Orange 26 - Direct Orange S - Direct Golden Yellow S from Emperor Chem [emperordye.com]

- 2. Direct Orange 26|Direct Fast Orange SE|CAS No: 3626-36-6 - Direct dye [chinainterdyes.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. cncolorchem.com [cncolorchem.com]

- 5. Direct Orange S (Direct Orange 26)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]

- 6. Thermodynamic, kinetic, and isotherm studies of Direct Blue 86 dye absorption by cellulose hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. biology.stackexchange.com [biology.stackexchange.com]

An Exploratory Study of Direct Orange 26 as a Fluorescent Probe

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Orange 26 (C.I. 29150) is a disazo dye traditionally used in the textile industry for dyeing cotton, silk, wool, and other fibers.[1] Its chemical structure, featuring two azo chromophores and multiple functional groups, suggests the potential for fluorescent properties that could be harnessed for sensing and imaging applications. While extensively characterized as a colorant, its utility as a fluorescent probe remains largely unexplored. This technical guide provides a comprehensive overview of the known properties of Direct Orange 26 and outlines a proposed research framework to characterize its potential as a fluorescent probe for scientific and drug development applications.